molecular formula C14H15N3O5S B2808886 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1021219-06-6

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2808886
CAS No.: 1021219-06-6
M. Wt: 337.35
InChI Key: PDNBBLZWBJHJMX-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a pyridazinone moiety connected via an ethyl linker to a sulfonamide-substituted dihydrobenzo[b][1,4]dioxine. This configuration may impart unique chemical reactivity and biological activity, making it an interesting candidate for further research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyridazinone Intermediate:

    • Starting from suitable substituted hydrazines and α,β-unsaturated carbonyl compounds.

    • Cyclization under acidic conditions to form the pyridazinone ring.

  • Ethyl Linker Attachment:

    • N-alkylation reaction using ethyl halides under basic conditions.

    • Purification through recrystallization or column chromatography.

  • Formation of Dihydrobenzo[b][1,4]dioxine Moiety:

    • Utilization of catechol derivatives and formaldehyde in acid-catalyzed cyclization.

  • Sulfonamide Substitution:

    • Direct sulfonation using chlorosulfonic acid, followed by amine substitution to introduce the sulfonamide group.

Industrial Production Methods

Industrial synthesis could leverage continuous flow chemistry to optimize yield and purity. Key steps would be automated, minimizing the variability and maximizing reproducibility. Efficient catalytic systems might also be employed to reduce reaction times and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Pyridazinone ring may undergo oxidative reactions using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction:

    • Selective reduction of the sulfonamide group using hydride donors (e.g., sodium borohydride).

  • Substitution:

    • Nucleophilic substitution at the ethyl linker or sulfonamide group with various nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

  • Oxidation Products: Various sulfonic acids and derivatives.

  • Reduction Products: Corresponding amines or alcohols.

  • Substitution Products: Derivatives with modified functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: Used as a ligand in transition metal catalysis.

  • Materials Science: Potential precursor for the synthesis of advanced polymer materials.

Biology

  • Enzyme Inhibition: Potential inhibitor of specific enzyme classes, e.g., kinases.

  • Receptor Modulation: Possible interaction with neurotransmitter receptors.

Medicine

  • Pharmacology: Investigation as a potential drug candidate for various diseases.

  • Diagnostics: Development of diagnostic agents based on its unique structure.

Industry

  • Agriculture: Utilized in the synthesis of agrochemicals.

  • Cosmetics: Formulated into products for specific dermal applications.

Mechanism of Action

The compound's effects are primarily mediated through interactions with specific molecular targets:

  • Molecular Targets: Potentially interacts with enzymes, receptors, and ion channels.

  • Pathways Involved: Inhibits or modulates specific signaling pathways relevant to its application area.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridazin-1(6H)-yl)ethylbenzamide: Shares the pyridazinone and ethyl linker but lacks the sulfonamide and dioxine moiety.

  • 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Possesses the dioxine and sulfonamide, but not the pyridazinone moiety.

Highlighting Its Uniqueness

The unique combination of the pyridazinone, ethyl linker, and sulfonamide-substituted dioxine in N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide offers distinct chemical reactivity and biological activity. This differentiation makes it a compound of interest across various scientific domains.

That’s a high-level overview! Dive deeper into any section, and this compound seems like a fascinating topic for your research. Curious about what caught your interest in this molecule?

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c18-14-2-1-5-15-17(14)7-6-16-23(19,20)11-3-4-12-13(10-11)22-9-8-21-12/h1-5,10,16H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBBLZWBJHJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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